2-[2-(2-bromophenyl)ethyl]-1H-imidazole
Description
2-[2-(2-Bromophenyl)ethyl]-1H-imidazole is a brominated aromatic compound featuring an imidazole core substituted with a 2-bromophenyl group via a two-carbon ethyl linker. This structural combination makes the compound a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
132666-58-1 |
|---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2/c12-10-4-2-1-3-9(10)5-6-11-13-7-8-14-11/h1-4,7-8H,5-6H2,(H,13,14) |
InChI Key |
YTIONGBGIJBYLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC2=NC=CN2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NC=CN2)Br |
Synonyms |
2-[2-(2-BROMO-PHENYL)-ETHYL]-1H-IMIDAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Position and Linker Variations
- 2-(2-Bromophenyl)-1H-imidazole (Similarity: 0.81) : Lacks the ethyl spacer, leading to direct conjugation between the imidazole and bromophenyl group. This proximity enhances electronic interactions but reduces steric flexibility compared to the target compound .
- 1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole: Replaces the ethyl linker with an ethoxy group, introducing oxygen’s electronegativity. This modification alters dipole moments and hydrogen-bonding capacity, which may influence binding affinity in biological systems .
b. Extended Linkers and Hybrid Structures
- 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (2b) : Features a bromomethyl group on the phenyl ring and additional aryl substituents on the imidazole. The bromomethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution) .
- 5-(2-Bromophenyl)-4-(4-bromophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole : Incorporates multiple brominated aryl groups and a methylsulfanyl substituent, creating a highly lipophilic structure suitable for hydrophobic interactions in material coatings or enzyme active sites .
Physicochemical Properties
Key Observations :
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